
Anticancer agent 139
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has gained attention due to its ability to interact with specific molecular targets and pathways involved in cancer progression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 139 involves multiple steps, including the formation of key intermediates and final product purification. The synthetic route typically starts with the preparation of a pyrimidine derivative, followed by various substitution reactions to introduce functional groups that enhance its anticancer activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 139 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Applications De Recherche Scientifique
Anticancer agent 139 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrimidine derivatives.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
Mécanisme D'action
Anticancer agent 139 exerts its effects by interacting with specific molecular targets and pathways involved in cancer progression. It has been shown to form π–cationic interactions with the residue Lys352 of tubulin, which disrupts microtubule dynamics and inhibits cell division . Additionally, it may induce apoptosis by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anticancer agent 139 include:
Pyrimidooxadiazine derivatives: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinoxaline derivatives: Known for their broad spectrum of biological activities, including anticancer properties.
Chalcone derivatives: These compounds have shown potential in anticancer therapy due to their ability to disrupt various cellular processes.
Uniqueness
This compound is unique due to its specific interaction with tubulin and its ability to induce apoptosis through multiple pathways. Its structural features and functional groups contribute to its high potency and selectivity against cancer cells, making it a promising candidate for further development as an anticancer drug.
Propriétés
Formule moléculaire |
C16H12F3N3O |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |
Clé InChI |
YVXYCCNBPZAKMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


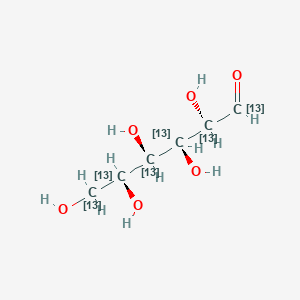

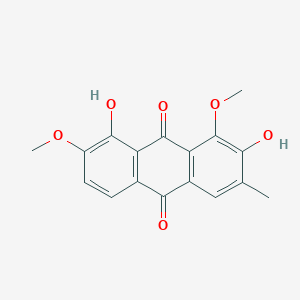
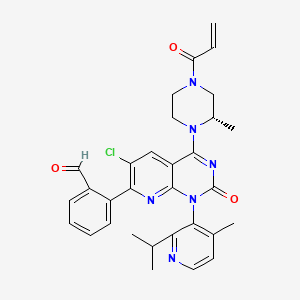
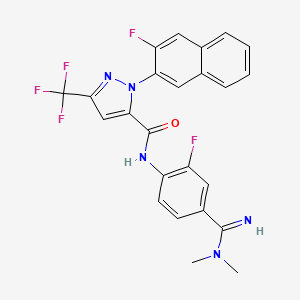
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
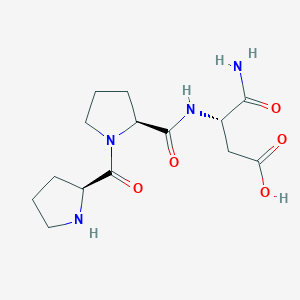
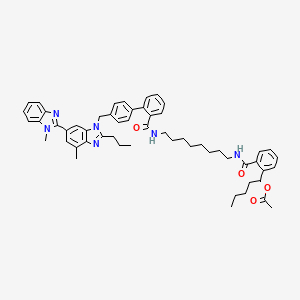
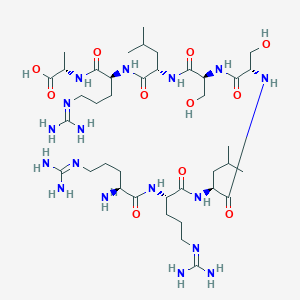
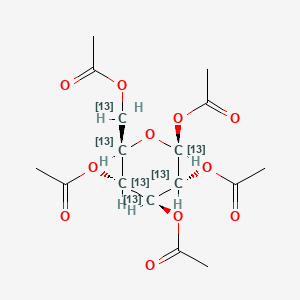
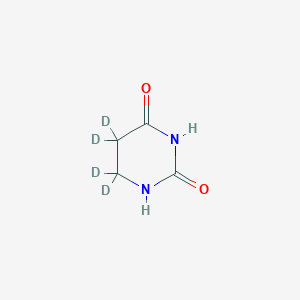
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
